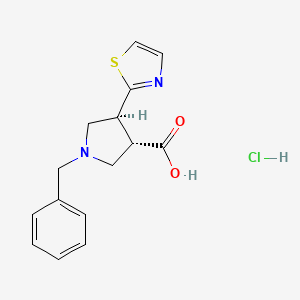

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

This compound is a pyrrolidine derivative characterized by a benzyl group at position 1, a 1,3-thiazol-2-yl substituent at position 4, and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. The (3S,4S) stereochemistry defines its spatial configuration, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S.ClH/c18-15(19)13-10-17(8-11-4-2-1-3-5-11)9-12(13)14-16-6-7-20-14;/h1-7,12-13H,8-10H2,(H,18,19);1H/t12-,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZSIPCARFKBSR-OJERSXHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.

Incorporation of the Thiazole Ring: This can be done through a condensation reaction between a thiazole derivative and the pyrrolidine compound.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and thiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted benzyl and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

a) Ureido-Substituted Pyrrolidine Derivatives

- Example 1: (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}) Key Features: Incorporates a benzodioxol group and a trifluoromethylphenyl ureido moiety. Synthesis: Crude yield of 68%, purity >99% (LC) .

Example 2 : (±)-(3R,4S)-1-Methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid (14{1,4})

b) Methyl and Methoxycarbonyl Derivatives

- Example 3: (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1808888-38-1) Key Features: Methyl group at position 4 instead of thiazole.

Example 4 : rac-(3R,4S)-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 165036-59-9)

Stereochemical and Salt Form Differences

- Stereochemistry : The target compound’s (3S,4S) configuration contrasts with racemic mixtures (e.g., CAS: 165036-59-9) or (3R,4S) enantiomers (e.g., compounds in –3). Enantiomeric purity can significantly influence binding affinity and metabolic pathways.

- Salt Form: The hydrochloride salt in the target compound and CAS: 1808888-38-1 enhances solubility compared to non-salt forms (e.g., CAS: 165036-59-9) .

Physicochemical and Spectroscopic Properties

| Property | Target Compound | Example 1 (14{4,5}) | Example 3 (CAS: 1808888-38-1) |

|---|---|---|---|

| Key Substituent | 1,3-Thiazol-2-yl | Trifluoromethylphenyl ureido | Methyl |

| Stereochemistry | (3S,4S) | (3R,4S) racemic | (3S,4S) |

| Salt Form | Hydrochloride | Free acid | Hydrochloride |

| Reported Yield | Not specified | 68% | Not specified |

| Purity | Not specified | >99% (LC) | Not specified |

| Functional Impact | Aromatic thiazole enhances π-π interactions | Polar ureido group improves H-bonding | Non-aromatic, steric bulk |

Biological Activity

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : 242.31 g/mol

- CAS Number : 90365-74-5

- Appearance : Off-white to yellow powder

- Melting Point : 95 to 101 °C

Antimicrobial Activity

Research indicates that compounds similar to (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings have been evaluated for their effectiveness against various bacterial strains. A study employing the broth microdilution method revealed that certain thiazole derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 32 |

| Thiazole Derivative B | C. difficile | 64 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using A549 human lung cancer cells demonstrated that modifications in the pyrrolidine structure significantly affected cytotoxicity. Compounds with specific substitutions reduced cell viability by up to 63%, indicating a structure-dependent anticancer activity .

| Compound Modification | Viability Reduction (%) |

|---|---|

| No substitution | 63.4 |

| 3,5-Dichloro substitution | 21.2 |

| Esterified form | 71.3 |

The mechanism by which (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine exerts its effects may involve interactions with cellular targets that disrupt essential processes in pathogens and cancer cells. The presence of the thiazole moiety is particularly notable for its role in enhancing bioactivity through potential interactions with protein targets involved in cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various thiazole derivatives showed promising results against resistant strains of bacteria, suggesting that modifications in the thiazole ring can enhance antimicrobial properties . -

Cytotoxicity in Cancer Models :

In a comparative analysis with known anticancer agents like cisplatin, the compound's derivatives showed varying degrees of cytotoxicity against A549 cells, indicating potential for further development as an anticancer agent .

Q & A

Basic Question: What are the critical steps in the stereoselective synthesis of this compound, and how is stereochemical integrity maintained?

Answer:

The synthesis requires precise control of stereochemistry at the 3S and 4S positions. Key steps include:

- Chiral induction : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) or asymmetric catalysis to enforce the desired configuration .

- Protection strategies : Boc or benzyl groups protect reactive sites (e.g., amines) during coupling reactions .

- Coupling reactions : Activate carboxylic acids with agents like DCC (dicyclohexylcarbodiimide) in solvents such as DMF or dichloromethane .

- Purification : Chiral HPLC or crystallization to isolate enantiomerically pure product .

Industrial optimization : Flow microreactors improve reproducibility and scalability while minimizing racemization .

Basic Question: Which analytical techniques are most reliable for confirming stereochemistry and purity?

Answer:

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| NMR Spectroscopy | Confirms stereochemistry via coupling constants and NOE effects | ¹H/¹³C NMR, 2D-COSY/NOESY | |

| Chiral HPLC | Assesses enantiomeric excess (ee) and purity | Polysaccharide columns, hexane/IPA mobile phase | |

| X-ray Diffraction | Determines absolute configuration | Single-crystal analysis | |

| Mass Spectrometry | Verifies molecular weight and fragmentation | High-resolution MS (HRMS) |

Advanced Question: How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?

Answer:

- Analytical rigor : Use chiral HPLC to detect and quantify enantiomeric impurities (>99% ee required) .

- Control experiments : Synthesize and test individual enantiomers to isolate activity contributions .

- Epimerization checks : Monitor reaction conditions (pH, temperature) to prevent racemization during synthesis or storage .

- Biological assays : Validate target engagement using SPR (surface plasmon resonance) to correlate binding affinity with stereopurity .

Advanced Question: What methodologies are recommended for studying interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) in real-time using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

- NMR titration : Maps binding sites by observing chemical shift perturbations in ligand or target .

- Molecular docking : Predicts binding modes using software (e.g., AutoDock) guided by X-ray or cryo-EM structures .

Advanced Question: How can reaction yields be optimized in large-scale synthesis without compromising stereochemical integrity?

Answer:

- Flow chemistry : Continuous flow microreactors enhance mixing and heat transfer, reducing side reactions .

- Catalyst optimization : Transition-metal catalysts (e.g., palladium or rhodium) improve regioselectivity in coupling steps .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates while avoiding racemization .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Advanced Question: What computational approaches guide the design of analogs with improved activity?

Answer:

- Docking simulations : Identify critical interactions between the thiazole ring and target active sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess stability and conformational changes .

- QSAR modeling : Correlate structural features (e.g., substituents on the pyrrolidine ring) with activity trends .

- Free-energy calculations (MM/PBSA) : Predict binding free energy differences between analogs .

Basic Question: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Epimerization : Minimized by avoiding high temperatures and using mild bases .

- Thiazole ring decomposition : Controlled via inert atmospheres (N2/Ar) and anhydrous conditions .

- Carboxylic acid activation byproducts : Remove excess DCC via filtration or scavenger resins .

- Protecting group cleavage : Optimize deprotection steps (e.g., TFA for Boc) to prevent degradation .

Advanced Question: How to design structure-activity relationship (SAR) studies to validate the role of the thiazole moiety?

Answer:

- Analog synthesis : Replace thiazole with other heterocycles (e.g., oxazole, pyridine) and compare activity .

- Pharmacophore mapping : Identify hydrogen-bond acceptors/donors critical for binding using X-ray or docking .

- Bioisosteric replacement : Test thiazole bioisosteres (e.g., 1,2,4-thiadiazole) to balance lipophilicity and polarity .

- Metabolic stability assays : Assess thiazole susceptibility to oxidation or hydrolysis in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.